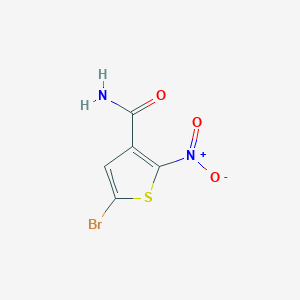

5-Bromo-2-nitrothiophene-3-carboxamide

Description

Properties

IUPAC Name |

5-bromo-2-nitrothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3S/c6-3-1-2(4(7)9)5(12-3)8(10)11/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIXLRCZHBPZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695080 | |

| Record name | 5-Bromo-2-nitrothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093878-20-6 | |

| Record name | 5-Bromo-2-nitrothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-nitrothiophene-3-carboxamide is being investigated for its potential therapeutic properties, particularly as an antimicrobial and anticancer agent. Its mechanism of action involves:

- Covalent Bond Formation: The aldehyde group can react with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification of protein functions.

- Bioreduction: The nitro group can undergo reduction to form reactive intermediates that exert antimicrobial effects by targeting bacterial nitroreductases, similar to compounds like nitrofurantoin .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of nitrothiophene carboxamides, including this compound, exhibited potent activity against various pathogens such as E. coli and Klebsiella spp.. The Minimum Inhibitory Concentration (MIC) for this compound was found to be significantly low, indicating strong antibacterial properties .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Various Gram-negative bacteria |

| Nitrofurantoin | 4 | E. coli |

| 2-Chloro-3,5-dinitrothiophene | 10 | E. coli |

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in the development of novel pharmaceuticals and bioactive compounds due to its ability to undergo various chemical transformations:

- Synthesis of Thiophene Derivatives: It can be converted into other thiophene-based compounds through nucleophilic substitution reactions and reduction processes .

Synthesis Route Example:

The reduction of the nitro group can yield 5-bromo-2-aminothiophene derivatives, which are valuable in further synthetic applications.

Material Science

In material science, thiophene derivatives are crucial for developing organic semiconductors and photovoltaic materials. The unique electronic properties imparted by the bromine and nitro groups allow for:

Mechanism of Action

The mechanism by which 5-Bromo-2-nitrothiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, is known to participate in redox reactions, which can affect cellular processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differentiating features are summarized below:

Electronic and Reactivity Differences

- Nitro vs. Carboxylic Acid/Oxazole : The nitro group in the target compound increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Br replacement). In contrast, oxazole () or carboxylic acid () substituents reduce reactivity at the thiophene ring .

- Bromine Position : Bromine at C5 (target) vs. C2 () alters regioselectivity in cross-coupling reactions. For example, Suzuki-Miyaura coupling may proceed preferentially at C5 in the target compound .

- Carboxamide vs. Ester/Amino: The carboxamide group in the target compound supports hydrogen bonding, enhancing interactions with biological targets (e.g., enzyme active sites). Esters () are more labile, while amino groups () increase basicity .

Biological Activity

5-Bromo-2-nitrothiophene-3-carboxamide (BNTCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of BNTCA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

BNTCA features a thiophene ring substituted with bromine and nitro groups, which are known to influence its biological activity. The presence of the carboxamide functional group is significant for its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of BNTCA and its derivatives. A notable investigation focused on nitrothiophene carboxamides, revealing that compounds similar to BNTCA exhibited potent activity against various Gram-negative bacteria, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. .

The mechanism underlying the antibacterial activity involves activation by bacterial nitroreductases, which reduce the nitro group to generate reactive intermediates that exert cytotoxic effects on bacterial cells. This was demonstrated in a study where specific efflux-deficient strains of E. coli were used to elucidate the mode of action .

Minimum Inhibitory Concentrations (MIC)

The effectiveness of BNTCA was assessed through MIC determinations. The following table summarizes the MIC values for BNTCA against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 8.0 |

| Klebsiella spp. | 16.0 |

| Shigella spp. | 4.0 |

| Salmonella spp. | 8.0 |

Cytotoxicity Studies

Cytotoxicity assays were conducted using human cell lines to evaluate the safety profile of BNTCA. The compound exhibited varying degrees of cytotoxicity across different cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (lung cancer) | 10.2 |

| HeLa (cervical cancer) | 12.5 |

| Vero (monkey kidney) | >50 |

These results indicate that while BNTCA possesses antibacterial activity, its cytotoxic effects must be carefully considered in therapeutic contexts .

Anticancer Potential

In addition to its antibacterial properties, BNTCA has been investigated for its anticancer potential. Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by interfering with critical signaling pathways.

Case Study: Prostate Cancer

A study involving prostate cancer cell lines indicated that BNTCA could inhibit cell growth through the modulation of the JAK-STAT signaling pathway, which is often constitutively activated in cancer cells . The following table summarizes findings from this research:

| Treatment | Cell Proliferation (%) |

|---|---|

| Control | 100 |

| BNTCA (10 µM) | 65 |

| JAK Inhibitor (10 µM) | 50 |

This evidence suggests that BNTCA may serve as a potential lead compound for further development as an anticancer agent.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-nitrothiophene-3-carboxamide generally follows a sequence involving:

- Selective bromination of thiophene derivatives at the 5-position.

- Nitration to introduce the nitro group at the 2-position.

- Carboxylation and amidation at the 3-position to form the carboxamide functionality.

This strategy ensures regioselective functionalization of the thiophene ring to achieve the desired substitution pattern.

Bromination and Nitration of Thiophene Derivatives

The initial step involves bromination of thiophene-2-carboxylic acid or related thiophene derivatives. Bromination typically uses bromine or brominating agents under controlled temperature to achieve selective substitution at the 5-position of the thiophene ring.

Following bromination, nitration is carried out to introduce the nitro group at the 2-position. This is generally performed using nitrating agents such as nitric acid or mixed acid systems under mild conditions to avoid over-nitration or ring degradation.

- Bromination precedes nitration to direct the nitro group to the 2-position effectively.

- Reaction conditions such as temperature, solvent, and reagent concentration are optimized to maximize yield and selectivity.

Amidation to Form this compound

After obtaining 5-bromo-2-nitrothiophene-3-carboxylic acid, amidation is performed to convert the carboxylic acid group into the carboxamide.

Common amidation methods include:

- Activation of the carboxylic acid via acid chlorides or coupling reagents (e.g., thionyl chloride, carbodiimides).

- Reaction with ammonia or primary amines under controlled conditions to yield the carboxamide.

This step requires careful control of reaction parameters to avoid side reactions and ensure high purity of the amide product.

Representative Preparation Method (Based on Analogous Pyrimidine and Thiophene Chemistry)

Although direct literature on this compound is limited, analogous preparation methods for related brominated and substituted heterocycles provide valuable insights.

For example, a one-step synthesis of 5-bromo-2-substituted pyrimidine compounds involves:

- Reacting 2-bromomalonaldehyde with amidine compounds in acidic solvents such as glacial acetic acid.

- The reaction is performed by dropwise addition of amidine solution to the 2-bromomalonaldehyde solution at 60–90°C, followed by heating at 70–105°C for several hours.

- Molecular sieves and acid catalysts (e.g., HCl, HBr) are used to promote reaction efficiency.

- Workup involves filtration, washing, extraction with dichloromethane and aqueous sodium hydroxide, drying, and vacuum concentration to isolate the product.

This method achieves moderate yields (33–43%) and is characterized by NMR and mass spectrometry to confirm structure.

| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Bromomalonaldehyde + Acetamidine hydrochloride in glacial acetic acid + 3A molecular sieve | 80 (addition), then 100 (reaction) | 5 | 43 | Acidic medium, dropwise addition, HPLC monitoring |

| 2 | Workup: filtration, washing with ethanol, extraction with CH2Cl2/NaOH, drying, vacuum concentration | Room temp | - | - | Purification to isolate 2-methyl-5-bromopyrimidine |

This approach can be adapted for thiophene derivatives by substituting appropriate starting materials and reagents.

Summary Table of Preparation Methods

| Method Type | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination → Nitration → Amidation | Sequential functionalization of thiophene derivatives | Controlled temperature, acidic solvents | Moderate to high | Regioselective, well-established | Multi-step, requires purification |

| One-step reaction of bromomalonaldehyde with amidines | One-pot synthesis of brominated heterocycles | 60–105°C, acidic medium, molecular sieves | 33–43 | Simple operation, scalable | Moderate yield, specific to pyrimidines |

| Michael addition and cyclization | Formation of dihydrothiophene intermediates | Mild, metal-free, KOH catalysis | Good | Atom-economical, mild conditions | Requires specific substrates |

Research Findings and Mechanistic Insights

- The use of protic acids (e.g., HCl, HBr, acetic acid) as solvents and catalysts facilitates the electrophilic bromination and nitration steps by stabilizing intermediates and promoting reaction rates.

- Molecular sieves (3A) are employed to remove water, shifting equilibrium towards product formation.

- High-performance liquid chromatography (HPLC) monitoring ensures reaction completion and purity control.

- Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structural integrity of the synthesized compounds.

- Quantum chemical calculations support mechanistic pathways for cyclization reactions in related thiophene systems, indicating possible intramolecular nucleophilic substitutions or eliminations depending on stereochemistry.

Q & A

Q. What are the standard synthetic protocols for preparing 5-Bromo-2-nitrothiophene-3-carboxamide, and what analytical methods validate its purity?

The synthesis typically involves sequential functionalization of the thiophene ring. A common approach includes:

Bromination : Introducing bromine at the 5-position of thiophene derivatives.

Nitration : Adding a nitro group at the 2-position under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

Amidation : Converting the carboxylic acid group at the 3-position to a carboxamide using ammonia or amines.

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Bromination | Br₂ in DCM, Fe catalyst | Temperature: 0–5°C |

| Nitration | HNO₃/H₂SO₄, 50°C | Stirring time: 4–6 hrs |

| Amidation | NH₃ (g), THF, 60°C | Purity: >95% via HPLC |

Q. Validation Methods :

- NMR : Confirm substitution patterns (¹H/¹³C).

- HPLC : Assess purity (>98% for research-grade material).

- Mass Spectrometry : Verify molecular weight (theoretical: 261.1 g/mol) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Resolve aromatic protons (thiophene ring) and nitro/bromo substituents. For example, the bromine atom deshields adjacent protons, shifting signals to δ 7.2–7.5 ppm .

- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches.

- XRD : Confirm crystalline structure and regiochemistry .

- HPLC-MS : Detect impurities (e.g., unreacted carboxylic acid intermediates) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions be optimized for this compound to synthesize biaryl derivatives?

Critical Parameters :

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability .

- Solvent : Dioxane/water (4:1) balances solubility and reactivity.

- Base : K₃PO₄ (2 equiv) minimizes side reactions .

Q. Example Protocol :

| Component | Quantity | Role |

|---|---|---|

| This compound | 1.0 mmol | Electrophile |

| Phenylboronic acid | 1.2 mmol | Nucleophile |

| Pd(PPh₃)₄ | 5 mol% | Catalyst |

| K₃PO₄ | 2.0 mmol | Base |

| Dioxane/H₂O | 10 mL | Solvent |

| Temperature | 80°C, 12 hrs | Reaction time |

Challenges : Competing nitro-group reduction under basic conditions. Mitigate by inert atmosphere (N₂/Ar) .

Q. How do researchers address contradictions in regioselectivity data for nucleophilic substitution reactions involving this compound?

Discrepancies in substitution outcomes (e.g., bromine vs. nitro group reactivity) arise from:

- Solvent Effects : Polar aprotic solvents (DMF) favor nitro-group activation.

- Catalytic Systems : CuI/phenanthroline enhances bromine displacement .

Q. Resolution Strategy :

Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition-state energies for competing pathways .

Isotopic Labeling : Track substitution sites via ²H/¹³C-labeled reagents.

Kinetic Studies : Compare rate constants (k₁, k₂) under varying conditions .

Q. What role does computational reaction design play in improving synthetic efficiency for derivatives of this compound?

Advanced tools like ICReDD (Institute for Chemical Reaction Design and Discovery) integrate:

- Quantum Chemical Calculations : Predict feasible reaction pathways (e.g., substituent effects on thiophene ring reactivity) .

- Machine Learning : Optimize reaction parameters (temperature, catalyst loading) using historical data .

- Retrosynthetic Analysis : Propose novel routes (e.g., one-pot bromination/nitration) to reduce steps .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Inconsistent bioassay results (e.g., enzyme inhibition) may stem from:

- Purity Variability : Trace solvents (DMF, THF) affect assays. Validate via HPLC and Karl Fischer titration .

- Conformational Isomerism : Use NOESY NMR to identify dominant conformers in solution.

- Target Selectivity : Perform competitive binding assays with structurally similar compounds (e.g., 5-Bromo-2-thiophenecarboxaldehyde) .

Q. What strategies mitigate decomposition of this compound under prolonged storage?

- Storage Conditions : –20°C in amber vials (prevents photodegradation of nitro groups).

- Stabilizers : Add 1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated breakdown.

- Lyophilization : Convert to stable powder form under vacuum .

Q. Data Contradiction Analysis Table

| Issue | Possible Cause | Resolution Method |

|---|---|---|

| Variable yields in amidation | Incomplete acid activation | Use coupling agents (EDC/HOBt) |

| Unpredicted byproducts in coupling | Pd catalyst poisoning | Pre-purify boronic acid via recrystallization |

| NMR signal splitting | Rotamers from carboxamide | Heat sample to 60°C during NMR acquisition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.